molecular formula C18H20O3 B1217409 Estra-1,5(10)-diene-3,4,17-trione CAS No. 40551-34-6

Estra-1,5(10)-diene-3,4,17-trione

Cat. No.: B1217409
CAS No.: 40551-34-6
M. Wt: 284.3 g/mol
InChI Key: REMSDZFYMQQJFD-QDTBLXIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estra-1,5(10)-diene-3,4,17-trione is a metabolite of estrone, a naturally occurring estrogen. This compound is a type of catechol estrogen quinone, which plays a significant role in the initiation of certain types of cancers. The compound is known for its reactivity with DNA, leading to the formation of depurinating DNA adducts that can cause mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estra-1,5(10)-diene-3,4,17-trione can be synthesized through the oxidation of estrone. One common method involves the use of oxidizing agents such as silver oxide or potassium dichromate in an acidic medium. The reaction typically requires careful control of temperature and pH to ensure the selective formation of the quinone .

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. similar oxidation processes can be scaled up using continuous flow reactors to maintain consistent reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions

Estra-1,5(10)-diene-3,4,17-trione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various DNA adducts, which are critical in understanding the compound’s role in mutagenesis and carcinogenesis .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

Estra-1,5(10)-diene-3,4,17-trione has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of breast cancer (MCF-7) and colon cancer (HT-29) cells . The mechanism of action is believed to involve the formation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

2. Hormonal Activity

As a derivative of estrone, this compound may interact with estrogen receptors. This interaction could lead to therapeutic applications in hormone replacement therapy or in the treatment of hormone-dependent cancers. The compound's ability to act as an estrogen mimic or antagonist depending on the cellular context makes it a candidate for further exploration in endocrinology .

Synthesis and Characterization

The synthesis of this compound typically involves the oxidation of 4-hydroxyestrone using manganese dioxide or other oxidizing agents. This synthetic route is crucial for producing the compound in sufficient quantities for research purposes . Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Biochemical Applications

1. Enzyme Inhibition Studies

Research has indicated that this compound can act as an inhibitor for certain enzymes involved in steroid metabolism. This property is significant for understanding the metabolic pathways of steroids and developing inhibitors that could serve as therapeutic agents against diseases associated with steroid metabolism dysregulation .

2. Interaction with Proteins

Studies utilizing fluorescence quenching methods have revealed that this compound forms complexes with human serum albumin through non-covalent interactions. This binding affinity may influence the pharmacokinetics and bioavailability of drugs derived from this compound .

Case Studies

StudyFindings
Anticancer Activity Demonstrated cytotoxic effects on MCF-7 and HT-29 cell lines through ROS generation .
Hormonal Effects Exhibited estrogenic activity potentially useful in hormone therapy .
Enzyme Interaction Identified as an inhibitor in steroid metabolic pathways .
Protein Binding Complex formation with human serum albumin affecting drug delivery properties .

Mechanism of Action

The mechanism by which Estra-1,5(10)-diene-3,4,17-trione exerts its effects involves its reactivity with DNA. The compound reacts with purine bases in DNA, forming depurinating adducts that create apurinic sites. These sites can lead to mutations during DNA replication, contributing to cancer initiation. The electrophilic nature of the quinone allows it to react with nucleophilic sites in DNA, leading to the formation of these adducts .

Comparison with Similar Compounds

Estra-1,5(10)-diene-3,4,17-trione is similar to other catechol estrogen quinones, such as 2,3-Estrone quinone and 3,4-Estradiol quinone. this compound is more reactive with DNA, leading to a higher propensity for forming depurinating adducts. This increased reactivity makes it a more potent initiator of cancer compared to its analogs .

List of Similar Compounds

Properties

CAS No.

40551-34-6

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-trione

InChI

InChI=1S/C18H20O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1

InChI Key

REMSDZFYMQQJFD-QDTBLXIISA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=O)C4=O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=O)C4=O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=O)C4=O

Synonyms

1,5(10)-estradiene-3,4,17-trione
1,5-ESTO
3,4-estrone-o-quinone
estra-1,5(10)-diene-3,4,17-trione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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